molecular formula C9H12FNO B15369443 2-[(Dimethylamino)methyl]-6-fluorophenol

2-[(Dimethylamino)methyl]-6-fluorophenol

Cat. No.: B15369443
M. Wt: 169.20 g/mol
InChI Key: FQIAKKHPPYSTMX-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methyl]-6-fluorophenol (CAS: 952516-34-6) is a fluorinated phenolic compound featuring a dimethylamino-methyl substituent at the ortho position relative to the hydroxyl group and a fluorine atom at the para position. Its molecular formula is C₉H₁₁FNO, with an average molecular mass of 167.19 g/mol. This compound is structurally analogous to bioactive molecules and may serve as a precursor in pharmaceuticals, agrochemicals, or polymer chemistry due to its dual functional groups .

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-6-fluorophenol

InChI

InChI=1S/C9H12FNO/c1-11(2)6-7-4-3-5-8(10)9(7)12/h3-5,12H,6H2,1-2H3

InChI Key

FQIAKKHPPYSTMX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C(=CC=C1)F)O

Origin of Product

United States

Comparison with Similar Compounds

To contextualize the properties and applications of 2-[(Dimethylamino)methyl]-6-fluorophenol, it is critical to compare it with structurally related compounds. Below is an analysis based on substituent variations, physicochemical properties, and research findings.

Structural Analogues and Physicochemical Properties

The following table highlights key structural differences and similarities among analogues:

Compound Name (CAS) Substituents Similarity Score Molecular Formula Key Features
2-[(Dimethylamino)methyl]-6-fluorophenol (952516-34-6) -OH, -F (positions 1, 3); -(CH₂)N(CH₃)₂ (position 2) 0.90 C₉H₁₁FNO Moderate lipophilicity; basic amino group enhances solubility in acidic media
2-[(Ethylamino)methyl]-4-fluorophenol (1363166-27-1) -OH, -F (positions 1, 3); -(CH₂)NHCH₂CH₃ (position 2) 0.97 C₉H₁₂FNO Longer alkyl chain reduces basicity; increased steric hindrance
2-[(Dimethylamino)methyl]-4-fluoro-6-methylphenol (2062-47-7) -OH, -F (position 3); -(CH₂)N(CH₃)₂ (position 2); -CH₃ (position 5) 0.97 C₁₀H₁₃FNO Methyl group enhances lipophilicity; potential for improved membrane permeation
2-[(Dimethylamino)methyl]-4,5-difluorophenol (704884-78-6) -OH, -F (positions 3, 4); -(CH₂)N(CH₃)₂ (position 2) 0.90 C₉H₁₀F₂NO Increased electronegativity; stronger hydrogen-bonding capacity

Key Observations :

  • Electronic Effects: The dimethylamino group in 2-[(Dimethylamino)methyl]-6-fluorophenol donates electron density via resonance, reducing phenolic acidity compared to non-aminated fluorophenols.
  • Lipophilicity: Methyl or ethyl substitutions (e.g., 4-fluoro-6-methylphenol) elevate logP values, favoring applications in hydrophobic environments like lipid membranes or polymer matrices .
  • Steric Factors: Ethylamino derivatives exhibit reduced reactivity in nucleophilic reactions due to steric bulk compared to dimethylamino analogues .
Reactivity and Functional Performance
  • Acid-Base Behavior: The dimethylamino group in 2-[(Dimethylamino)methyl]-6-fluorophenol (pKa ~8.5–9.0) allows protonation under mildly acidic conditions, enhancing water solubility. Ethylamino analogues show slightly lower basicity (pKa ~8.0–8.5) due to reduced electron-donating capacity .
  • Polymer Chemistry: In resin systems, dimethylamino-methyl groups (as in 2-[(Dimethylamino)methyl]-6-fluorophenol) improve crosslinking efficiency compared to methacrylate-based amines (e.g., 2-(dimethylamino) ethyl methacrylate), which exhibit lower conversion rates due to steric constraints .
  • Biological Interactions: Fluorinated phenolic compounds with dimethylamino groups are implicated in enzyme inhibition (e.g., glutathione S-transferase) and metabolite regulation, as seen in citrus fruit preservation studies .

Preparation Methods

Reaction Mechanism and Regioselectivity

The hydroxyl group of 6-fluorophenol activates the aromatic ring for electrophilic substitution, directing the dimethylaminomethyl group to the ortho position (C2) due to steric and electronic effects from the fluorine substituent at C6. Formaldehyde reacts with dimethylamine to form an iminium ion intermediate, which undergoes electrophilic attack at the activated ortho position.

Standard Protocol

A representative procedure adapted from patented methods involves:

  • Mixing Phase : 6-Fluorophenol (1.0 mol) and 25% aqueous dimethylamine (1.2 mol) are combined at 10–15°C.
  • Formaldehyde Addition : Aqueous formaldehyde (1.1 mol) is added dropwise over 15–30 minutes.
  • Reaction Conditions : The mixture is stirred at 25°C for 1 hour, then heated to 80–100°C for 2–4 hours.
  • Work-up : The product is extracted with diethyl ether, washed with brine, and purified via vacuum distillation (yield: 72–85%).

Key Parameters :

  • Temperature : Reactions above 100°C risk over-alkylation, while temperatures below 60°C result in incomplete conversion.
  • Stoichiometry : A 1:1.1:1.2 molar ratio (6-fluorophenol:formaldehyde:dimethylamine) balances reactivity and minimizes byproducts.

Microreactor-Enhanced Synthesis

Continuous-flow microreactors offer advantages in heat transfer and reaction control, particularly for fluorinated compounds requiring precise kinetics.

Optimized Microreactor Procedure

Adapting methodologies from dimethoxyphenol synthesis:

  • Feed Preparation : 6-Fluorophenol (0.5 M), dimethylamine (0.6 M), and paraformaldehyde (0.55 M) are dissolved in methanol.
  • Reactor Configuration : A stainless-steel microreactor (250 mL volume, 5 MPa pressure) operates at 120–140°C with a residence time of 30 minutes.
  • Product Isolation : Effluent is concentrated, and the crude product is distilled under reduced pressure (yield: 89–93%, purity: 96–98%).

Advantages Over Batch Reactors :

  • Yield Improvement : 15–20% higher than batch methods due to uniform mixing.
  • Byproduct Reduction : Limited oligomer formation (<5% vs. 12–18% in batches).

Catalytic Modifications and Solvent Effects

Acid-Catalyzed Mannich Reactions

Bronsted acids (e.g., HCl, H2SO4) at 0.5–1.0 wt% concentration accelerate iminium ion formation, reducing reaction time by 40%. However, acidic conditions may hydrolyze paraformaldehyde, necessitating careful pH control.

Solvent Screening

Solvent Dielectric Constant Yield (%) Purity (%)
Water 80.1 68 88
Methanol 32.7 82 94
DMF 36.7 75 91
THF 7.5 61 84

Methanol emerges as optimal, balancing solubility and reaction kinetics.

Industrial-Scale Production Considerations

Paraformaldehyde vs. Aqueous Formaldehyde

Paraformaldehyde (95% solid) eliminates storage challenges of formaldehyde solutions and reduces wastewater by 30–40%. A typical protocol uses:

  • Paraformaldehyde (8–100 polymerization degree) added in batches to 6-fluorophenol and dimethylamine at 70°C.
  • Reaction completion in 2 hours, followed by vacuum distillation (purity: ≥97%).

Waste Management Strategies

  • Recycling : Methanol from extraction steps is recovered via distillation (85–90% efficiency).
  • Neutralization : Residual amines are treated with HCl to form non-volatile salts, reducing VOC emissions.

Challenges and Mitigation Strategies

Regioselectivity Control

Despite electronic directing effects, 5–8% of the 4-[(Dimethylamino)methyl]-6-fluorophenol isomer may form. Purification via fractional crystallization (hexane/EtOAc) achieves >99% regiochemical purity.

Fluorine Stability

Prolonged heating above 150°C risks C-F bond cleavage. Microreactors mitigate this by shortening exposure times.

Q & A

Q. What are the recommended methods for synthesizing 2-[(Dimethylamino)methyl]-6-fluorophenol, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves Mannich reactions or reductive amination of 6-fluorophenol derivatives. For example:

React 6-fluorophenol with formaldehyde and dimethylamine under controlled pH (8–10) to form the Mannich base.

Purify via column chromatography using silica gel and a gradient eluent (e.g., ethyl acetate/hexane) to isolate the target compound .
Purity optimization may require recrystallization in ethanol or methanol, monitored by HPLC (C18 column, UV detection at 254 nm). Comparative studies of similar phenolic compounds (e.g., 3-((Dimethylamino)methyl)phenol) highlight the importance of stoichiometric control to minimize byproducts like oligomers .

Q. What key physical-chemical properties should researchers prioritize during characterization?

  • Methodological Answer : Critical properties include:
PropertyValue (Predicted/Experimental)Method
Boiling Point201.8 ± 25.0 °CComputational modeling
Density1.138 ± 0.06 g/cm³Gas pycnometry
pKa7.35 ± 0.40Potentiometric titration
NMR (¹H/¹³C) and FT-IR are essential to confirm the dimethylamino and fluorine substituents. For example, ¹H NMR should show signals for aromatic protons (δ 6.5–7.5 ppm) and dimethylamino groups (δ 2.2–2.5 ppm) .

Advanced Research Questions

Q. How do electronic and steric effects of the dimethylamino and fluorine substituents influence reactivity in coordination chemistry?

  • Methodological Answer : The dimethylamino group acts as a strong electron donor, enhancing metal-ligand binding affinity, while the fluorine atom introduces steric hindrance and modulates electron density on the phenolic ring. For example:
  • In coordination complexes, the dimethylamino group facilitates chelation with transition metals (e.g., Cu²⁺, Fe³⁺), as seen in structurally analogous ligands .
  • Comparative studies of fluorinated vs. non-fluorinated analogs show that fluorine reduces π-backbonding in metal complexes, altering redox potentials. X-ray crystallography (as applied to similar trifluoromethylphenol derivatives) can resolve bond angles and confirm coordination geometry .

Q. What strategies resolve discrepancies in reported pKa values for this compound?

  • Methodological Answer : Discrepancies may arise from solvent polarity, ionic strength, or measurement techniques. To address this:

Perform parallel measurements using UV-Vis spectroscopy (pH-dependent absorbance shifts) and potentiometric titration in standardized buffers (e.g., 0.1 M KCl).

Compare computational predictions (e.g., COSMO-RS) with experimental data to identify outliers. Predicted pKa values (7.35 ± 0.40) should align within ±0.5 units of experimental results .

Q. How can this compound be utilized in enzyme inhibition studies?

  • Methodological Answer : The phenolic core and dimethylamino group enable interactions with enzyme active sites. For example:
  • Kinetic Assays : Measure inhibition constants (Ki) via competitive binding assays using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives).
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., tyrosine kinases), leveraging structural data from crystallized ligands .

Data-Driven Analysis

Q. Comparative Reactivity in Electrophilic Substitution: How does fluorination at the 6-position affect regioselectivity?

  • Methodological Answer : Fluorine’s electron-withdrawing effect directs electrophiles to the para position relative to the hydroxyl group. For example:
  • Nitration of 2-[(Dimethylamino)methyl]-6-fluorophenol in HNO₃/H₂SO₄ yields 4-nitro derivatives, confirmed by LC-MS and ¹⁹F NMR.
  • Compare with non-fluorinated analogs (e.g., 2-[(Dimethylamino)methyl]phenol), where nitration occurs at the ortho position. Reactivity trends align with Hammett σ values (σ_meta for F = +0.34) .

Research Design Considerations

Q. What experimental controls are critical when studying this compound’s biological activity?

  • Methodological Answer : Include:
  • Negative Controls : Phenol derivatives lacking the dimethylamino group (e.g., 6-fluorophenol) to isolate the role of the substituent.
  • Solvent Controls : DMSO or ethanol at concentrations matching test solutions to rule out solvent effects.
  • Positive Controls : Known enzyme inhibitors (e.g., quercetin for kinase assays) to validate assay sensitivity .

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